Proheptazine
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Overview
Description
Proheptazine is an opioid analgesic related to pethidine. It was invented in the 1960s and produces similar effects to other opioids, including analgesia, sedation, euphoria, dizziness, and nausea . In the United States, it is classified as a Schedule I Narcotic controlled substance .
Preparation Methods
The synthesis of Proheptazine involves several steps. The primary synthetic route includes the preparation of 1,3-dimethyl-4-phenylazepan-4-yl propionate. This involves the reaction of 1,3-dimethyl-4-phenylazepane with propionic anhydride under controlled conditions . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Proheptazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like pyridine, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of this compound with modified functional groups.
Scientific Research Applications
Proheptazine has several scientific research applications:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of other complex organic compounds. They serve as key building blocks in organic synthesis.
Biology: this compound is studied for its effects on biological systems, particularly its interaction with opioid receptors and its analgesic properties.
Medicine: this compound is used in research to develop new analgesic drugs with improved efficacy and reduced side effects. It is also studied for its potential use in treating various pain-related conditions.
Mechanism of Action
Proheptazine exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors, leading to the inhibition of pain signals and the induction of analgesia. The binding of this compound to these receptors also results in the release of neurotransmitters like dopamine, which contributes to its euphoric effects . The molecular pathways involved include the activation of G-protein coupled receptors and the subsequent modulation of ion channels and intracellular signaling pathways.
Comparison with Similar Compounds
Proheptazine is similar to other opioid analgesics such as pethidine, morphine, and fentanyl. it has unique properties that distinguish it from these compounds:
Pethidine: Both this compound and pethidine are synthetic opioids, but this compound has a different chemical structure and may have different pharmacokinetic properties.
Morphine: Morphine is a naturally occurring opioid, whereas this compound is synthetic. This compound may have a different potency and side effect profile compared to morphine.
Similar compounds to this compound include pethidine, morphine, fentanyl, and other synthetic opioids that share similar analgesic properties but differ in their chemical structures and pharmacological profiles.
Properties
CAS No. |
77-14-5 |
---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(1,3-dimethyl-4-phenylazepan-4-yl) propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-16(19)20-17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3 |
InChI Key |
ZXWAUWBYASJEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCCN(CC1C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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